molecular formula C22H14O B14304432 Benzo(b)triphenylen-4-ol CAS No. 113058-39-2

Benzo(b)triphenylen-4-ol

Cat. No.: B14304432
CAS No.: 113058-39-2
M. Wt: 294.3 g/mol
InChI Key: WKACBUXBZNZZLC-UHFFFAOYSA-N
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Description

Benzo(b)triphenylen-4-ol: is an organic compound with the molecular formula C22H14O . It is a polycyclic aromatic hydrocarbon (PAH) that contains multiple fused benzene rings and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylen-4-ol typically involves the trimerization of benzyne or the trapping of benzyne with a biphenyl derivative . These methods require specific reaction conditions, such as the presence of a palladium catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.

Chemical Reactions Analysis

Types of Reactions: Benzo(b)triphenylen-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially hydrogenated aromatic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Benzo(b)triphenylen-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo(b)triphenylen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The aromatic rings provide a stable framework for various chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Triphenylene: A PAH with a similar structure but without the hydroxyl group.

    Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.

    Chrysene: A PAH with four fused benzene rings, similar to Benzo(b)triphenylen-4-ol.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to other PAHs

Properties

CAS No.

113058-39-2

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

benzo[h]triphenylen-4-ol

InChI

InChI=1S/C22H14O/c23-21-11-5-10-18-20-13-15-7-2-1-6-14(15)12-19(20)16-8-3-4-9-17(16)22(18)21/h1-13,23H

InChI Key

WKACBUXBZNZZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=C5O

Origin of Product

United States

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